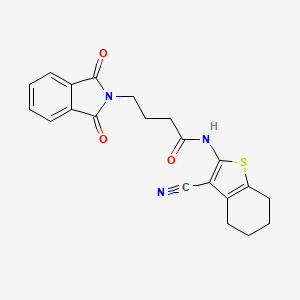

![molecular formula C19H21N3O4 B3571541 N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3571541.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide

Vue d'ensemble

Description

Benzimidazole derivatives are a significant class of compounds in medicinal chemistry. They are part of many bioactive heterocyclic compounds and are of wide interest due to their diverse biological and clinical applications . Benzimidazole is a constituent of many natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

The usual synthesis of benzimidazole involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Benzimidazole derivatives show a broad range of chemical reactions due to the presence of a positive charge on either of two nitrogen atoms, which shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Medicine: Anticancer Applications

Benzimidazole derivatives, including N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide, have shown promise in anticancer research. They can act as inhibitors of cancer cell proliferation and have been investigated for their potential to target various cancer pathways . Their ability to interfere with the function of microtubules, which are crucial for cell division, makes them valuable in the development of new chemotherapeutic agents.

Agriculture: Fungicide Development

In agriculture, benzimidazole compounds are utilized for their fungicidal properties. They help protect crops from pathogenic microorganisms, thereby enhancing crop yield and quality . The specific compound could be explored for its efficacy against a range of fungal pathogens affecting important crops.

Material Science: Polymer Synthesis

The benzimidazole moiety is integral in the synthesis of polymers with enhanced properties. Its incorporation into polymer chains can result in materials with improved thermal stability, mechanical strength, and chemical resistance, which are desirable traits for advanced material applications .

Environmental Science: Pollution Remediation

Benzimidazole derivatives are studied for their role in environmental science, particularly in pollution remediation. Their chemical structure allows them to bind with various pollutants, facilitating the removal of hazardous substances from the environment .

Biochemistry: Enzyme Inhibition

In biochemistry, benzimidazole-based compounds are known to inhibit enzymes that are crucial in biological pathways. This property is harnessed to study metabolic processes and develop inhibitors that can regulate biochemical pathways involved in diseases .

Pharmacology: Therapeutic Drug Development

Benzimidazole derivatives are a cornerstone in pharmacological research due to their broad therapeutic potential. They serve as the basis for developing a wide range of drugs, including antihypertensive, antidiabetic, antiviral, and antiparasitic medications .

Mécanisme D'action

Target of Action

The primary target of N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide is the human glucokinase (GK) . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and has been identified as a potential therapeutic target for type-2 diabetes (T2D) .

Mode of Action

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the GK protein, leading to an increase in the catalytic action of GK . This results in enhanced glucose utilization and insulin release, thereby helping to regulate blood glucose levels .

Biochemical Pathways

The activation of GK by N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide affects the glycolysis pathway . By increasing the activity of GK, this compound enhances the conversion of glucose to glucose-6-phosphate, the first step in the glycolysis pathway. This leads to increased glucose utilization and insulin secretion, contributing to the regulation of blood glucose levels .

Pharmacokinetics

Benzimidazole derivatives are generally well absorbed and distributed in the body . The metabolism and excretion of these compounds can vary significantly depending on their specific chemical structure .

Result of Action

The activation of GK by N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide leads to enhanced glucose utilization and insulin secretion . This helps to regulate blood glucose levels, making this compound a potential therapeutic agent for the treatment of type-2 diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . .

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-24-15-10-12(11-16(25-2)18(15)26-3)19(23)20-9-8-17-21-13-6-4-5-7-14(13)22-17/h4-7,10-11H,8-9H2,1-3H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOAGWUGCDXECBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-3,4,5-trimethoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

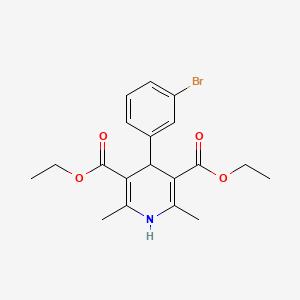

![4-[(dimethylamino)sulfonyl]-N,N-dimethylbenzamide](/img/structure/B3571468.png)

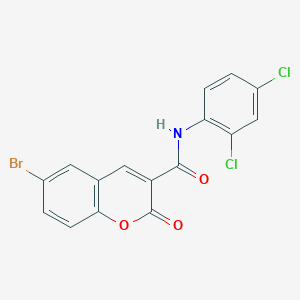

![2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B3571478.png)

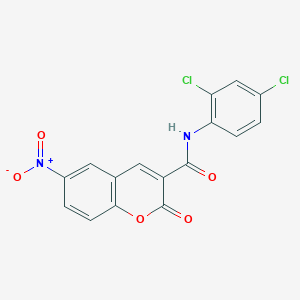

![6-bromo-3-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3571480.png)

![8,8,10,10-tetramethyl-2-(4-methylphenyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3571487.png)

![2-[(2-isopropyl-5-methylphenoxy)methyl]-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3571498.png)

![2-(3,4-dimethoxybenzyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3571505.png)

![2-[(2,6-dimethylphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3571510.png)

![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B3571534.png)

![2-[(4-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3571551.png)

![ethyl 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}benzoate](/img/structure/B3571557.png)